S4

Beschreibung

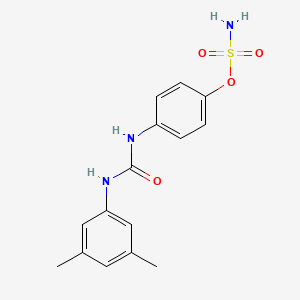

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-[(3,5-dimethylphenyl)carbamoylamino]phenyl] sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-10-7-11(2)9-13(8-10)18-15(19)17-12-3-5-14(6-4-12)22-23(16,20)21/h3-9H,1-2H3,(H2,16,20,21)(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVHSNXRZYOTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OS(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of S4 Andarine

For Researchers, Scientists, and Drug Development Professionals

Abstract

S4 (Andarine), a nonsteroidal selective androgen receptor modulator (SARM), has been a subject of significant preclinical research for its potential therapeutic applications in muscle wasting, osteoporosis, and benign prostatic hyperplasia. Developed by GTX, Inc., Andarine demonstrates tissue-selective anabolic effects, primarily targeting muscle and bone while exhibiting a reduced impact on androgenic tissues such as the prostate. This guide provides a comprehensive technical overview of the core mechanism of action of this compound Andarine, detailing its molecular interactions, signaling pathways, and a summary of key preclinical findings. The information is presented to aid researchers, scientists, and drug development professionals in understanding the nuanced pharmacology of this compound.

Molecular Interaction with the Androgen Receptor

The primary mechanism of action of this compound Andarine is its selective binding to and modulation of the androgen receptor (AR), a member of the nuclear receptor superfamily.

Binding Affinity: this compound is a potent and high-affinity ligand for the AR. In vitro studies have demonstrated its high binding affinity with a dissociation constant (Ki) of approximately 7.5 nM. This strong binding affinity allows it to effectively compete with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for receptor binding.

Partial Agonism: A key feature of this compound's mechanism is its partial agonist activity, which varies in a tissue-specific manner. In anabolic tissues like skeletal muscle and bone, this compound acts as a full agonist, initiating the downstream signaling cascades that promote protein synthesis and bone mineralization.[1][2] Conversely, in androgenic tissues such as the prostate and seminal vesicles, this compound behaves as a partial agonist.[2] This means that in the presence of more potent endogenous androgens like DHT, this compound can act as a competitive antagonist, mitigating the androgenic effects on these tissues.[2]

Experimental Protocol: Androgen Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a receptor. The following is a generalized protocol that can be adapted for this compound Andarine.

Objective: To determine the inhibitory constant (Ki) of this compound Andarine for the androgen receptor.

Materials:

-

Recombinant human androgen receptor (or rat AR for species-specific studies).

-

Radioligand: [³H]-Mibolerone or [³H]-R1881 (a high-affinity synthetic androgen).

-

This compound Andarine (test compound).

-

Unlabeled DHT (for determining non-specific binding).

-

Assay buffer (e.g., Tris-HCl buffer with additives like BSA and glycerol).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

96-well plates.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound Andarine and a fixed concentration of the radioligand in the assay buffer.

-

Incubation: In a 96-well plate, incubate the androgen receptor with the radioligand in the presence of varying concentrations of this compound Andarine. Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + excess unlabeled DHT).

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 2-4 hours at 4°C).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters that trap the receptor-ligand complex.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound Andarine concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Upon binding to the androgen receptor in the cytoplasm, this compound induces a conformational change in the receptor. This this compound-AR complex then translocates into the nucleus.

Genomic Pathway: Inside the nucleus, the this compound-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of a complex of proteins, including coactivators and corepressors, which ultimately leads to the modulation of gene transcription.[3]

The tissue-selective effects of this compound are believed to be due to its unique ability to induce a specific AR conformation that favors the recruitment of certain co-regulators over others in different cell types. In muscle and bone cells, the this compound-AR complex preferentially recruits coactivators, leading to the transcription of anabolic genes. In prostate cells, the conformation may favor the recruitment of corepressors or a less efficient recruitment of coactivators, resulting in a blunted androgenic response.

Recent research has also suggested that this compound may exert some of its effects through non-genomic pathways, such as the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and proliferation.[4]

Visualization of the this compound Andarine Signaling Pathway

Preclinical Efficacy: In Vivo Animal Studies

Numerous preclinical studies in rodent models have been conducted to evaluate the efficacy and tissue-selectivity of this compound Andarine. The primary model used is the orchidectomized (castrated) rat, which allows for the assessment of a compound's ability to restore or maintain anabolic and androgenic tissue weights in the absence of endogenous androgens.

Experimental Protocol: In Vivo Assessment in Orchidectomized Rats

Objective: To evaluate the anabolic and androgenic activity of this compound Andarine in a castrated rat model.

Animals: Male Sprague-Dawley or Wistar rats, approximately 8-10 weeks old.

Procedure:

-

Orchidectomy: Rats are surgically castrated under anesthesia to remove the testes, the primary source of endogenous androgens. A sham-operated control group undergoes a similar surgical procedure without the removal of the testes.

-

Recovery and Washout: Animals are allowed to recover from surgery for a period of 2-4 weeks. This washout period ensures the clearance of endogenous androgens and allows for the atrophy of androgen-dependent tissues.

-

Treatment: Rats are randomly assigned to treatment groups:

-

Vehicle control (castrated)

-

This compound Andarine (at various dose levels, e.g., 1, 3, 10 mg/kg/day, administered orally)

-

Testosterone Propionate or DHT (positive control, administered via subcutaneous injection)

-

Sham-operated control (vehicle-treated)

-

-

Dosing Period: The treatment is administered daily for a specified duration, typically 4-8 weeks.

-

Tissue Harvesting and Measurement: At the end of the treatment period, animals are euthanized. The following tissues are carefully dissected, trimmed of excess fat and connective tissue, and weighed:

-

Anabolic tissue: Levator ani muscle.

-

Androgenic tissues: Ventral prostate and seminal vesicles.

-

-

Data Analysis: The weights of the levator ani muscle, prostate, and seminal vesicles are normalized to the body weight of the animal. The data are then statistically analyzed to compare the effects of this compound Andarine to the vehicle control and the positive control.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound Andarine.

Table 1: Effects of this compound Andarine on Anabolic and Androgenic Tissues in Castrated Rats

| Treatment (Dose) | Levator Ani Muscle Weight (% of Intact Control) | Prostate Weight (% of Intact Control) | Seminal Vesicle Weight (% of Intact Control) | Reference |

| Castrated Control | ~40-50% | ~5-10% | ~5-10% | [1] |

| This compound Andarine (3 mg/kg/day) | ~100% | ~16% | ~17% | [1] |

| This compound Andarine (10 mg/kg/day) | ~100% | ~35% | ~30% | [1] |

| DHT (3 mg/kg/day) | ~100% | >200% | >200% | [1] |

Table 2: Effects of this compound Andarine on Bone Mineral Density (BMD) in Ovariectomized Rats

| Treatment | Whole Body BMD Change | Femoral BMD Change | Reference |

| Ovariectomized Control | Decrease | Decrease | [5][6] |

| This compound Andarine (3 mg/kg/day) | Maintained/Increased | Maintained/Increased | [5][6] |

| This compound Andarine (10 mg/kg/day) | Maintained/Increased | Maintained/Increased | [5][6] |

Experimental Protocol: Bone Mineral Density Analysis

Micro-computed tomography (micro-CT) is a high-resolution imaging technique used to assess bone microarchitecture and density.

Objective: To quantify the effects of this compound Andarine on bone mineral density and structure.

Procedure:

-

Sample Preparation: Following euthanasia, the femurs or tibias are dissected and cleaned of soft tissue. The bones are then fixed in ethanol or formalin.

-

Scanning: The bones are scanned using a micro-CT system. Key scanning parameters to be reported include:

-

Voxel size (e.g., 10-20 µm)

-

X-ray voltage and current

-

Rotation step and exposure time

-

-

Image Reconstruction: The raw scan data is reconstructed into a 3D image of the bone.

-

Region of Interest (ROI) Selection: A specific region of interest is defined for analysis, such as the trabecular bone of the femoral head or the cortical bone of the mid-diaphysis.

-

Analysis: Software is used to quantify various bone parameters within the ROI, including:

-

Bone Mineral Density (BMD)

-

Bone Volume Fraction (BV/TV)

-

Trabecular number (Tb.N), thickness (Tb.Th), and separation (Tb.Sp)

-

Cortical thickness (Ct.Th)

-

Visualization of Experimental Workflow

Conclusion

This compound Andarine operates through a sophisticated mechanism of tissue-selective androgen receptor modulation. Its high binding affinity for the AR, coupled with its differential partial agonism in anabolic versus androgenic tissues, forms the basis of its therapeutic potential. Preclinical data robustly supports its efficacy in promoting muscle growth and preserving bone density with a significantly improved safety profile compared to traditional androgens. The detailed understanding of its mechanism of action, as outlined in this guide, is crucial for the continued research and potential future development of SARMs as a novel class of therapeutics. Further investigation into the specific co-regulator interactions and downstream gene expression profiles will provide a more complete picture of this compound's molecular pharmacology.

References

- 1. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Andarine - Wikipedia [en.wikipedia.org]

- 3. sarmshark.com [sarmshark.com]

- 4. In vitro anti-carcinogenic effect of andarine as a selective androgen receptor modulator on MIA-PaCa-2 cells by decreased proliferation and cell-cycle arrest at G0/G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A SARM a Day Keeps the Weakness Away: A Computational Approach for Selective Androgen Receptor Modulators (SARMs) and Their Interactions with Androgen Receptor and 5‑Alpha Reductase Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tissue-selective regulation of androgen-responsive genes - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of S4 Andarine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S4 Andarine (also known as GTx-007) is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM) that has demonstrated significant tissue-selective anabolic effects in preclinical studies.[1][2] Developed initially for the treatment of muscle wasting, osteoporosis, and benign prostatic hyperplasia (BPH), this compound Andarine exhibits a high binding affinity for the androgen receptor (AR), acting as a potent agonist in anabolic tissues such as skeletal muscle and bone, while displaying only partial agonist activity in androgenic tissues like the prostate.[3][4] This document provides an in-depth technical overview of the biological function of this compound Andarine, summarizing key preclinical findings, detailing experimental methodologies, and visualizing its mechanism of action. Despite promising preclinical data, the clinical development of this compound Andarine was halted due to observed visual side effects in human trials.[5]

Mechanism of Action

This compound Andarine exerts its biological effects through selective binding to the androgen receptor. Unlike traditional anabolic steroids, which can bind to ARs throughout the body leading to a wide range of side effects, this compound Andarine demonstrates tissue-selective activation of the AR, primarily targeting skeletal muscle and bone.[2]

Androgen Receptor Binding

This compound Andarine has a high binding affinity for the androgen receptor, with a reported Ki (inhibition constant) of approximately 4 nM to 7.5 nM.[6][7] This strong binding affinity allows it to effectively compete with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for receptor binding.

Tissue-Selective Anabolic Activity

In preclinical models, this compound Andarine has been shown to be a full agonist of the androgen receptor in muscle and bone tissue, promoting anabolic activity.[8] Conversely, in the prostate gland, it acts as a partial agonist, which results in significantly less stimulation of this androgen-sensitive organ compared to testosterone or DHT.[3][8] This tissue selectivity is a hallmark of SARMs and represents a key advantage over non-selective anabolic agents.

Preclinical Efficacy

Numerous preclinical studies, primarily in rodent models, have demonstrated the anabolic and tissue-selective properties of this compound Andarine.

Effects on Skeletal Muscle

This compound Andarine has been shown to effectively increase muscle mass and strength in animal models of muscle wasting. In a study involving orchidectomized (castrated) rats, treatment with this compound Andarine restored soleus muscle mass and strength to levels comparable to those in intact control animals.[8]

Effects on Bone Mineral Density

This compound Andarine has demonstrated a positive impact on bone health in preclinical studies. In ovariectomized rats, a model for postmenopausal osteoporosis, this compound treatment was found to maintain whole-body and trabecular bone mineral density, as well as increase bone strength.[9] Notably, this compound Andarine was shown to have a greater effect on increasing total body bone mineral density than DHT in orchidectomized rats.[8]

Effects on Prostate and Androgenic Tissues

A key feature of this compound Andarine is its limited impact on androgenic tissues. In orchidectomized rats, while effectively restoring muscle mass, this compound Andarine only partially restored prostate and seminal vesicle weights to a fraction of that observed in intact animals or those treated with DHT.[8]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key preclinical studies on this compound Andarine.

| Parameter | Value | Reference(s) |

| Binding Affinity (Ki) | 4 nM - 7.5 nM | [6][7] |

Table 1: Androgen Receptor Binding Affinity of this compound Andarine

| Treatment Group (8 weeks) | Soleus Muscle Mass (% of Intact Control) | Levator Ani Muscle Mass (% of Intact Control) | Prostate Weight (% of Intact Control) | Seminal Vesicle Weight (% of Intact Control) |

| Intact Control | 100% | 100% | 100% | 100% |

| Orchidectomized (Vehicle) | ~80% | ~30% | ~10% | ~10% |

| This compound (3 mg/kg/day) | Restored to intact levels | 101% | 16% | 17% |

| This compound (10 mg/kg/day) | Restored to intact levels | ~105% | ~30% | ~25% |

| DHT (3 mg/kg/day) | Restored to intact levels | ~104% | >200% | >200% |

Table 2: Effects of this compound Andarine on Muscle and Androgenic Tissues in Orchidectomized Rats.[8]

| Treatment Group (120 days) | Whole Body BMD (g/cm²) |

| Intact Control | 0.215 |

| Ovariectomized (Vehicle) | 0.197 |

| This compound (0.1 mg/day) | Partially Prevented Loss |

| This compound (>0.1 mg/day) | Fully Prevented Loss |

Table 3: Effects of this compound Andarine on Bone Mineral Density (BMD) in Ovariectomized Rats.[10]

Experimental Protocols

Orchidectomized Rat Model for Muscle and Androgenic Effects

-

Animal Model: Male Sprague Dawley rats, orchidectomized at 12 weeks of age.[8]

-

Treatment Duration: 8 weeks.[8]

-

Drug Administration: this compound Andarine and DHT were administered daily via oral gavage. The vehicle used was typically a solution of polyethylene glycol and ethanol.

-

Outcome Measures:

-

Muscle Mass: The soleus and levator ani muscles were dissected and weighed at the end of the study.[8]

-

Muscle Strength: In situ muscle contractile properties of the soleus muscle were measured.

-

Androgenic Tissue Mass: The prostate and seminal vesicles were dissected and weighed.[8]

-

Hormone Levels: Plasma levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) were determined using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[11][12]

-

Ovariectomized Rat Model for Osteoporosis

-

Animal Model: Female Sprague-Dawley rats, ovariectomized to induce bone loss.[9]

-

Treatment Duration: 120 days.[10]

-

Drug Administration: this compound Andarine was administered daily.

-

Outcome Measures:

-

Bone Mineral Density (BMD): Whole body and lumbar vertebrae BMD were measured using dual-energy X-ray absorptiometry (DEXA).[13] Peripheral quantitative computed tomography (pQCT) was used for more detailed regional analysis of excised femurs.[13]

-

Body Composition: Lean and fat mass were determined by DEXA.[13]

-

Biomechanical Strength: The mechanical properties of excised femurs were tested.

-

Signaling Pathway and Visualizations

Androgen Receptor Signaling Pathway

Upon binding to the androgen receptor in the cytoplasm, this compound Andarine induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The activated this compound-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes involved in muscle protein synthesis and bone formation.

Caption: Androgen Receptor Signaling Pathway of this compound Andarine.

Experimental Workflow: Orchidectomized Rat Study

References

- 1. Quantitative measurement of muscle strength in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fitscience.co [fitscience.co]

- 3. swolverine.com [swolverine.com]

- 4. researchgate.net [researchgate.net]

- 5. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. moreplatesmoredates.com [moreplatesmoredates.com]

- 8. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Andarine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 10. medkoo.com [medkoo.com]

- 11. Radioimmunoassay and Biomarkers Core - Assays [med.upenn.edu]

- 12. Enzyme-linked immunosorbent assay for rat and human luteinizing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective Androgen Receptor Modulator (SARM) Treatment Prevents Bone Loss and Reduces Body Fat in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of S4 (Andarine): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

S4, also known as Andarine (developmental code name GTx-007), is a first-generation, orally active, nonsteroidal Selective Androgen Receptor Modulator (SARM). Developed by GTX, Inc., it was one of the first compounds in its class to demonstrate significant tissue selectivity, with potent anabolic effects in muscle and bone and reduced androgenic activity in tissues like the prostate. Synthesized using the antiandrogen bicalutamide as a lead compound, Andarine showed considerable promise in preclinical models for treating muscle wasting, osteoporosis, and benign prostatic hyperplasia (BPH).[1] Despite promising preclinical data and successful completion of Phase 1 clinical trials, its development was halted, reportedly due to dose-dependent visual disturbances, leading the company to focus on its successor, Ostarine (GTx-024).[1] This guide provides a detailed technical history of this compound's discovery, its preclinical pharmacological profile, and the experimental methodologies used in its evaluation.

Discovery and Rationale

Andarine was developed by GTX, Inc. and first described in the scientific literature around 2002.[1] The primary goal was to create a compound that could provide the therapeutic benefits of androgens—such as increasing muscle mass, bone density, and strength—without the associated androgenic side effects, including prostatic hypertrophy, acne, and potential virilization in women.[2][3] The discovery strategy involved modifying the structure of existing nonsteroidal antiandrogens, using bicalutamide as a chemical scaffold to engineer a molecule that could act as a tissue-selective agonist of the androgen receptor (AR).[1]

Timeline of Key Events:

-

c. 2002: First described in scientific literature.[1]

-

2003: Completed three Phase 1 clinical trials (1a, 1b, 1c) for cachexia with 86 healthy male and female volunteers.[1]

-

c. 2004: Phase 2 trials were planned but development was ultimately discontinued.[1]

Mechanism of Action: Tissue-Selective AR Activation

Andarine functions as a potent and high-affinity partial agonist of the androgen receptor (AR), with a reported Ki of approximately 4 to 7.5 nM.[4][5] Unlike testosterone, which acts as a full agonist in all tissues, Andarine's partial agonism is the key to its selectivity. It demonstrates full agonist activity in anabolic tissues like skeletal muscle and bone, while acting as a partial agonist in androgenic tissues such as the prostate.[2][4]

The precise mechanism of this tissue selectivity is believed to involve the conformational change of the AR upon ligand binding and the subsequent recruitment of tissue-specific transcriptional co-regulator proteins. Depending on the cellular context, the this compound-AR complex will recruit different co-activators or co-repressors, leading to a differential, tissue-specific transcription of target genes.

Preclinical Pharmacological Profile

In Vivo Efficacy: Anabolic vs. Androgenic Activity

The tissue selectivity of Andarine was extensively characterized in orchidectomized (castrated) rat models, which provide an androgen-deficient baseline to observe the effects of exogenous compounds. A key study by Gao et al. (2005) established this compound's potent anabolic activity with significantly spared androgenic effects.[4][6]

Table 1: Effects of this compound vs. Dihydrotestosterone (DHT) in Orchidectomized Rats

| Parameter | Vehicle Control (Orchidectomized) | This compound (3 mg/kg) | This compound (10 mg/kg) | DHT (3 mg/kg) | Intact Control |

|---|---|---|---|---|---|

| Prostate Weight | ~3.6% | ~16% | - | >200% | 100% |

| Seminal Vesicle Weight | ~6.7% | ~17% | - | >200% | 100% |

| Levator Ani Muscle Weight | ~41% | Restored to Intact | Restored to Intact | ~131% | 100% |

| Soleus Muscle Mass | Decreased | Restored to Intact | Restored to Intact | Restored to Intact | 100% |

| Soleus Muscle Strength | Decreased | Restored to Intact | Restored to Intact | Restored to Intact | 100% |

| Lean Body Mass | Decreased | Restored | Restored | Restored | 100% |

| Total Body BMD | Decreased | Increased | Increased | Increased | 100% |

| Plasma LH & FSH | Elevated | Decreased | Decreased | Decreased | Normal |

Data compiled from Gao et al., Endocrinology, 2005.[4][6] Percentages are relative to intact, healthy control animals.

These results demonstrate that at a dose of 3 mg/kg, this compound fully restored muscle mass and strength to the level of healthy animals while stimulating the prostate to only 16% of the control size.[4][7] In contrast, DHT, a potent natural androgen, caused significant over-stimulation (hypertrophy) of the prostate.[4][6]

Pharmacokinetics

Pharmacokinetic studies in male Sprague-Dawley rats revealed that this compound is well-suited for oral administration.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

|---|---|

| Oral Bioavailability | Complete at 1-10 mg/kg; 57% at 30 mg/kg |

| Half-Life (T1/2) | 2.6 - 5.3 hours |

| Time to Peak Plasma (Tmax) | 48 - 84 minutes (at 1-10 mg/kg) |

| Clearance | 1.0 - 2.1 mL/min/kg |

| Volume of Distribution | ~0.448 L/kg |

Data from Kearbey et al., Xenobiotica, 2004.[1][4]

The compound is rapidly absorbed and possesses excellent oral bioavailability at therapeutic doses, making it a viable candidate for clinical development.[1]

Experimental Protocols

In Vivo Efficacy Model (Gao et al., 2005)

The primary model to assess anabolic and androgenic activity involved the following steps:

-

Animal Model: Male rats were orchidectomized (castrated).

-

Acclimation Period: The animals were left for 12 weeks post-surgery to allow for significant atrophy of androgen-dependent tissues (i.e., prostate, seminal vesicles, and levator ani muscle).[6]

-

Treatment Protocol: Animals were randomized into groups and treated daily for 8 weeks with either this compound (3 mg/kg or 10 mg/kg), DHT (3 mg/kg), or a vehicle control. A group of healthy, intact rats served as the positive control.[2][4]

-

Endpoint Analysis: At the end of the 8-week treatment period, animals were euthanized. The ventral prostate, seminal vesicles, and levator ani muscles were excised and weighed.[6] Soleus muscle was isolated to measure both mass and contractile strength. Body composition (lean mass, fat mass) and bone mineral density (BMD) were analyzed using DEXA scans.[2] Blood was collected to measure plasma levels of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[4]

Pharmacokinetic Study (Kearbey et al., 2004)

-

Animal Model: Thirty-five male Sprague-Dawley rats (approx. 250g) were used.[1][4]

-

Drug Administration: Animals were assigned to seven groups. Four groups received intravenous (IV) doses (0.5, 1, 10, and 30 mg/kg) via a jugular catheter. Three groups received oral (PO) doses (1, 10, and 30 mg/kg) via gavage.[1][4]

-

Sample Collection: Blood samples were collected at predetermined time points after administration.

-

Analysis: Plasma was separated, and concentrations of this compound were quantified using a validated HPLC or HPLC/MS method.[1][4]

-

Data Modeling: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Clinical Development and Discontinuation

Andarine was the first SARM to advance into human clinical trials.[1] In 2003, it successfully completed Phase 1 studies involving 86 healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[1] While Phase 2 trials were planned, development was halted. The discontinuation is widely attributed to the observation of dose-dependent visual side effects. Anecdotal reports from subsequent non-clinical use describe symptoms such as a yellow tint to the vision (xanthopsia) and difficulty adjusting to low-light conditions, suggesting the compound may bind to receptors in the retina.[1][8] Following the cessation of the this compound program, GTX, Inc. shifted its focus to the development of enobosarm (Ostarine/GTx-024), a structurally related SARM with a different side effect profile.[1]

Conclusion

This compound (Andarine) was a pioneering molecule in the field of nonsteroidal SARMs. Its development demonstrated the viability of creating orally bioavailable, tissue-selective androgens. Preclinical studies robustly confirmed its ability to produce significant anabolic effects in muscle and bone with a markedly lower impact on androgenic tissues compared to traditional steroids. The experimental models used, particularly the orchidectomized rat, were crucial in establishing this selective activity. Although its clinical journey was cut short by unforeseen side effects, the research and development of Andarine laid the foundational scientific groundwork for an entire new class of therapeutic agents aimed at treating muscle wasting, osteoporosis, and other conditions responsive to androgen receptor activation.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective Androgen Receptor Modulators in the Treatment of Hypogonadism and Men’s Health (Chapter 33) - Men's Reproductive and Sexual Health Throughout the Lifespan [cambridge.org]

- 4. Selective androgen receptor modulator treatment improves muscle strength and body composition and prevents bone loss in orchidectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vojkovici.com [vojkovici.com]

- 8. elitefitness.com [elitefitness.com]

Andarine (S4): A Technical Guide to Protein Binding Affinity and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andarine (S4), a non-steroidal selective androgen receptor modulator (SARM), has garnered significant interest for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis. Its efficacy stems from its high binding affinity and selective agonist activity at the androgen receptor (AR). This document provides an in-depth technical overview of the protein binding affinity of Andarine, the associated signaling pathways, and the experimental protocols used for their characterization.

Protein Binding Affinity of Andarine (this compound)

Andarine exhibits a high affinity for the androgen receptor, a key characteristic that underpins its biological activity. The binding affinity is quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand.

Quantitative Binding Data

The following table summarizes the reported binding affinity of Andarine for the androgen receptor.

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| Andarine (this compound) | Androgen Receptor (AR) | 4 nM |

Note: While an IC50 value (the concentration of an inhibitor required to reduce the response by half) is a common measure of antagonist potency, the Ki value is a more direct measure of binding affinity. For Andarine, a potent agonist, the Ki value is the most relevant metric of its interaction with the androgen receptor.

Mechanism of Action and Signaling Pathways

Andarine's mechanism of action is centered on its selective interaction with the androgen receptor. Unlike traditional anabolic steroids, Andarine exhibits tissue-specific agonist activity, acting as a partial agonist in some tissues and a full agonist in others. This selectivity is attributed to conformational changes in the AR upon ligand binding, leading to differential recruitment of co-regulator proteins and subsequent modulation of gene expression.

Androgen Receptor Signaling Pathway

Upon entering the cell, Andarine binds to the androgen receptor located in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated Andarine-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction initiates the transcription of genes involved in anabolic processes, such as muscle protein synthesis.

Caption: Androgen Receptor Signaling Pathway for Andarine (this compound).

Crosstalk with PI3K/AKT/mTOR Pathway

Recent studies suggest that the anabolic effects of Andarine may also be mediated through crosstalk with other signaling pathways, notably the PI3K/AKT/mTOR pathway, which is a central regulator of cell growth and protein synthesis. The activation of the androgen receptor by Andarine can lead to the phosphorylation and activation of key components of this pathway, further amplifying the anabolic response in muscle tissue.

Caption: Crosstalk with the PI3K/AKT/mTOR Signaling Pathway.

Experimental Protocols

The determination of Andarine's binding affinity and the elucidation of its signaling pathways rely on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of a test compound (Andarine) by measuring its ability to displace a radiolabeled ligand from the androgen receptor.

Workflow:

Caption: Workflow for a Radioligand Competitive Binding Assay.

Detailed Methodology:

-

Receptor Preparation: A source of androgen receptors is prepared, typically from cell lysates (e.g., LNCaP cells) or purified recombinant receptor protein.

-

Incubation: The receptor preparation is incubated with a constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-dihydrotestosterone) and a range of concentrations of the unlabeled test compound (Andarine).

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Scintillation Proximity Assay (SPA)

SPA is a homogeneous binding assay that does not require a separation step, making it suitable for high-throughput screening.

Workflow:

Caption: Workflow for a Scintillation Proximity Assay (SPA).

Detailed Methodology:

-

Bead Preparation: Androgen receptors are immobilized onto microscopic beads containing a scintillant.

-

Assay Reaction: The receptor-coated beads are incubated with a radiolabeled ligand and the test compound (Andarine) in a microplate format.

-

Signal Generation: When the radiolabeled ligand binds to the receptor on the bead, the radioisotope is brought into close enough proximity to the scintillant to excite it, resulting in light emission. Unbound radioligand in the solution is too far away to cause excitation.

-

Detection: The light emitted is detected using a microplate scintillation counter.

-

Data Analysis: The amount of light produced is proportional to the amount of radiolabeled ligand bound to the receptor. The ability of Andarine to inhibit this binding is used to determine its binding affinity.

Conclusion

Andarine (this compound) is a potent selective androgen receptor modulator with a high binding affinity for the androgen receptor. Its anabolic effects are mediated through the classical androgen receptor signaling pathway, as well as through crosstalk with the PI3K/AKT/mTOR pathway. The quantitative assessment of its binding affinity and the elucidation of its mechanism of action are achieved through established experimental protocols such as radioligand binding assays and scintillation proximity assays. This technical guide provides a foundational understanding for researchers and professionals involved in the development and study of SARMs.

The Pharmacokinetics of S4 (Andarine) in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of S4 (Andarine), a selective androgen receptor modulator (SARM). The information presented is collated from key studies in preclinical animal models, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Executive Summary

This compound (Andarine), also known as GTx-007, is a non-steroidal SARM that has demonstrated tissue-selective anabolic effects in preclinical studies. Its pharmacokinetic profile in animal models, primarily rats, indicates that it is rapidly absorbed and possesses a moderate volume of distribution. The oral bioavailability of this compound has been observed to be dose-dependent, with lower doses exhibiting complete bioavailability. The compound is cleared from the body at a slow rate and has a half-life ranging from 2.6 to 5.3 hours in rats.[1] Metabolism studies have identified several phase I and phase II metabolites, with amide hydrolysis, hydroxylation, and sulfonation being the major metabolic pathways.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound (Andarine) and a structurally related SARM, S-1, in male Sprague-Dawley rats. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds.

Table 1: Pharmacokinetic Parameters of this compound (Andarine) in Male Sprague-Dawley Rats

| Route | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |

| Intravenous | 0.5 | 2.1 | 0.448 | 2.6 | N/A |

| Intravenous | 1 | 1.8 | 0.448 | 3.3 | N/A |

| Intravenous | 10 | 1.0 | 0.448 | 5.3 | N/A |

| Intravenous | 30 | 1.2 | 0.448 | 4.4 | N/A |

| Oral | 1 | N/A | N/A | 3.2 | 100 |

| Oral | 10 | N/A | N/A | 4.9 | 70 |

| Oral | 30 | N/A | N/A | 4.1 | 60 |

Data sourced from Kearbey et al., 2004.[1]

Table 2: Pharmacokinetic Parameters of S-1 in Male Sprague-Dawley Rats

| Route | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Half-life (h) | Oral Bioavailability (%) | Tmax (h) |

| Intravenous | 0.1 | 5.2 | 1.56 | 3.6 | N/A | N/A |

| Intravenous | 1 | 4.4 | 1.46 | 4.0 | N/A | N/A |

| Intravenous | 10 | 4.0 | 1.51 | 4.7 | N/A | N/A |

| Intravenous | 30 | 3.6 | 1.52 | 5.2 | N/A | N/A |

| Oral | 1 | N/A | N/A | 4.1 | 58.7 | 8.5 |

| Oral | 10 | N/A | N/A | 4.8 | 54.9 | 4.8 |

| Oral | 30 | N/A | N/A | 5.3 | 59.5 | 4.6 |

Data sourced from a study on the pharmacokinetics of the SARM S-1.[2]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical pharmacokinetic and metabolism studies of this compound (Andarine) and related compounds.

Animal Models and Dosing

-

Animal Species: Male Sprague-Dawley rats, weighing approximately 250g, were used in the primary pharmacokinetic studies.[1]

-

Intravenous Administration: For intravenous dosing, this compound was administered via a jugular catheter.[1]

-

Oral Administration: Oral doses were administered via gavage.[1]

Sample Collection and Analysis

-

Blood Sampling: Blood samples were collected at various time points post-administration to determine plasma concentrations of the compound.[3]

-

Sample Preparation: Plasma samples were typically prepared for analysis through protein precipitation with acetonitrile.

-

Analytical Methods: Plasma concentrations of this compound were determined using validated high-performance liquid chromatography (HPLC) or high-performance liquid chromatography/mass spectrometry (HPLC/MS) methods.[1]

In Vitro Metabolism Studies

-

Methodology: The in vitro metabolism of SARMs, including Andarine, has been investigated using liver homogenates, S9 fractions, and microsomes from various species, including cattle and rats.[4]

-

Procedure: These liver fractions were incubated with the SARM compound and respective cofactors to generate phase I and II metabolites.[4]

-

Analysis: The resulting metabolites were analyzed using ultra-high performance liquid chromatography-quadrupole time of flight mass spectrometry (UHPLC-QTOF MS).[4]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the typical workflow of a preclinical pharmacokinetic study.

References

- 1. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.qub.ac.uk [pure.qub.ac.uk]

S4 Andarine: A Technical Whitepaper on its Tissue-Selective Androgenic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

S4 (Andarine), also known as GTx-007, is a non-steroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM) that has demonstrated significant tissue selectivity in preclinical studies. Developed initially for conditions like muscle wasting, osteoporosis, and benign prostatic hyperplasia (BPH), Andarine exhibits potent anabolic effects in muscle and bone while demonstrating a reduced impact on androgenic tissues such as the prostate. This tissue-selective activity presents a promising therapeutic window for conditions where anabolic support is required without the androgenic side effects associated with traditional anabolic-androgenic steroids (AAS). This in-depth guide synthesizes the available preclinical data on this compound Andarine, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its unique pharmacological profile.

Mechanism of Tissue Selectivity

Andarine functions as a partial agonist of the androgen receptor (AR).[1] Its tissue selectivity is believed to stem from its unique conformational change upon binding to the AR, which in turn leads to the differential recruitment of tissue-specific co-regulators (co-activators and co-repressors). This differential recruitment modulates the transcriptional activity of the AR in a tissue-specific manner, leading to a full anabolic response in muscle tissue and a partial, less pronounced androgenic response in tissues like the prostate.

Signaling Pathways

The precise downstream signaling cascades specific to this compound Andarine in different tissues are a subject of ongoing research. However, the general mechanism of androgen receptor signaling provides a framework for understanding its tissue-selective effects.

Proposed Anabolic Signaling in Skeletal Muscle

In skeletal muscle, this compound Andarine is believed to act as a full agonist, promoting the recruitment of co-activators that enhance the transcription of genes involved in protein synthesis and muscle growth.

Proposed Androgenic Signaling in Prostate Tissue

In prostate tissue, this compound Andarine acts as a partial agonist. This is hypothesized to be due to a different conformation of the this compound-AR complex, leading to less efficient recruitment of co-activators or the recruitment of co-repressors, resulting in a blunted androgenic signal compared to full agonists like dihydrotestosterone (DHT).

Quantitative Preclinical Data

The tissue selectivity of this compound Andarine has been quantified in several preclinical studies, primarily in rodent models. The following tables summarize key findings from this research.

Table 1: Anabolic and Androgenic Potency of this compound Andarine

| Tissue | Parameter | ED50 (mg/day) |

| Levator Ani Muscle | Anabolic Activity | 0.14[2] |

| Prostate | Androgenic Activity | 0.43[2] |

| Seminal Vesicles | Androgenic Activity | 0.55[2] |

ED50 (Effective Dose, 50%) is the dose that produces 50% of the maximal response.

Table 2: Effects of this compound Andarine vs. Dihydrotestosterone (DHT) in Orchidectomized Rats

| Treatment (8 weeks) | Soleus Muscle Mass | Levator Ani Muscle Mass | Prostate Weight | Seminal Vesicle Weight |

| S-4 (3 mg/kg) | Restored to intact levels | Restored to intact levels | 16% of intact control | 17% of intact control |

| DHT (3 mg/kg) | Restored to intact levels | Restored to intact levels | >200% of intact control | >200% of intact control |

Data from a study in orchidectomized (castrated) rats, demonstrating the tissue-selective anabolic effects of this compound Andarine compared to the non-selective androgen DHT.[3]

Experimental Protocols

The following section details the methodologies employed in key preclinical studies that have characterized the tissue selectivity of this compound Andarine.

Castrated Rat Model for Anabolic and Androgenic Activity

-

Animal Model: Male Sprague-Dawley rats, orchidectomized (castrated) to remove endogenous androgen production. A control group of intact (non-castrated) rats is also used for comparison.

-

Treatment Administration: this compound Andarine, a comparator androgen (e.g., testosterone propionate or DHT), or a vehicle control is administered daily via oral gavage or subcutaneous injection for a specified period (e.g., 14 days or 8 weeks).

-

Tissue Analysis: At the end of the treatment period, animals are euthanized, and target tissues (levator ani muscle, soleus muscle, prostate, and seminal vesicles) are dissected and weighed.

-

Hormone Level Analysis: Blood samples are collected to measure plasma levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) to assess any suppressive effects on the hypothalamic-pituitary-gonadal (HPG) axis.

-

Data Analysis: Tissue weights are normalized to body weight and expressed as a percentage of the intact control group to determine the anabolic and androgenic potency of the compounds.

Experimental Workflow

The general workflow for assessing the tissue selectivity of a SARM like this compound Andarine is illustrated below.

Conclusion

Preclinical research on this compound Andarine provides compelling evidence for its tissue-selective anabolic activity. It demonstrates a significant ability to stimulate muscle growth to a similar extent as potent androgens like DHT, while having a substantially reduced effect on androgenic tissues such as the prostate. This dissociation of anabolic and androgenic effects is a hallmark of SARMs and underscores their therapeutic potential. The data presented in this guide, derived from rigorous preclinical investigations, highlights the promise of this compound Andarine as a lead compound for the development of novel therapies for muscle wasting and other conditions where targeted anabolic stimulation is desired. Further research into the precise molecular mechanisms governing its tissue selectivity will be crucial for the continued development of this and other next-generation SARMs.

References

In Vitro Profile of Andarine (S4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andarine (S4) is a non-steroidal selective androgen receptor modulator (SARM) that has been investigated for its potential therapeutic applications in conditions such as muscle wasting and osteoporosis. As a research compound, a thorough understanding of its in vitro characteristics is paramount for designing and interpreting both preclinical and clinical studies. This technical guide provides a comprehensive overview of the in vitro studies conducted on Andarine, focusing on its interaction with the androgen receptor, its effects on various cell types, and the underlying signaling pathways. Quantitative data are presented in tabular format for clarity, and detailed experimental protocols are provided for key assays. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the methodologies and mechanisms of action.

Androgen Receptor Binding and Activation

Andarine exhibits a high affinity for the androgen receptor (AR), the primary molecular target for its pharmacological activity. In vitro binding assays have been employed to quantify this interaction.

Quantitative Data: Androgen Receptor Binding

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 7.5 nM | Not Specified | [1][2] |

Table 1: In vitro binding affinity of Andarine (this compound) for the androgen receptor.

Experimental Protocol: Androgen Receptor Competitive Binding Assay

A standard competitive binding assay is utilized to determine the binding affinity (Ki) of Andarine for the androgen receptor.

Objective: To quantify the affinity of Andarine to the androgen receptor by measuring its ability to displace a radiolabeled androgen.

Materials:

-

Cell Lysate or Purified Receptor: Source of androgen receptors (e.g., from LNCaP cells or recombinant human AR).

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-mibolerone.

-

Test Compound: Andarine (this compound) at various concentrations.

-

Wash Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer.

-

Scintillation Cocktail and Counter: For detection of radioactivity.

Procedure:

-

Incubation: The androgen receptor preparation is incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled Andarine.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through methods like filtration over glass fiber filters or size-exclusion chromatography.

-

Quantification: The amount of radioactivity bound to the receptor is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the Andarine concentration. The IC50 (the concentration of Andarine that displaces 50% of the radioligand) is determined from the resulting sigmoidal curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Anti-Cancer Activity

Recent in vitro studies have explored the anti-proliferative and pro-apoptotic effects of Andarine in various cancer cell lines. These studies have revealed tissue-specific mechanisms of action.

Hepatocellular Carcinoma (HCC)

In hepatocellular carcinoma cells, Andarine has been shown to inhibit cell growth, migration, and proliferation, as well as induce apoptosis by negatively regulating the PI3K/AKT/mTOR signaling pathway.[3][4]

Pancreatic Cancer

In MIA-PaCa-2 pancreatic cancer cells, Andarine has been demonstrated to suppress cell growth and proliferation by inducing cell cycle arrest at the G0/G1 phase.[5][6] This effect is notably independent of the PI3K/AKT/mTOR pathway.[5] Gene expression analysis revealed a downregulation of CDKN1A.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Selective Androgen Receptor Modulator, YK11, Up-Regulates Osteoblastic Proliferation and Differentiation in MC3T3-E1 Cells [jstage.jst.go.jp]

- 5. mdpi.com [mdpi.com]

- 6. Andarine:a selective androgen receptor modulator_Chemicalbook [chemicalbook.com]

Unraveling the Anabolic Mechanisms of S4 Andarine: A Technical Guide to its Cellular Modulations

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the cellular pathways modulated by S4 (Andarine), a potent and selective androgen receptor modulator (SARM). Andarine has demonstrated significant potential in preclinical models for promoting anabolism in muscle and bone tissues with a favorable safety profile compared to traditional anabolic steroids. This document delves into its core mechanism of action, downstream signaling cascades, quantitative preclinical data, and detailed experimental protocols relevant to its study.

Core Mechanism of Action: Selective Androgen Receptor Modulation

This compound Andarine, also known as GTx-007, is a non-steroidal, orally bioavailable SARM that exhibits high binding affinity for the androgen receptor (AR). Unlike anabolic steroids, Andarine demonstrates tissue-selective agonistic activity, primarily targeting muscle and bone.[1][2][3][4][5] It acts as a partial agonist on the androgen receptor in a tissue-specific manner. This selectivity is key to its anabolic effects while minimizing the androgenic side effects commonly associated with steroid use, such as prostatic hypertrophy and virilization.[6]

Preclinical studies in castrated rat models have shown that Andarine can restore skeletal muscle mass and strength to the levels of intact controls.[7] Notably, this restoration of muscle mass is achieved with significantly less stimulation of the prostate compared to testosterone.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound Andarine, highlighting its anabolic and androgenic potential.

Table 1: Androgen Receptor Binding Affinity

| Compound | Binding Affinity (Ki) (nM) |

| This compound Andarine | ~7.5 |

Note: Lower Ki values indicate higher binding affinity.

Table 2: Dose-Response Effects of this compound Andarine in Castrated Rats (8-week treatment)

| Treatment Group | Dose (mg/kg/day) | Levator Ani Muscle Weight (% of intact control) | Prostate Weight (% of intact control) |

| Vehicle | - | ~40% | ~10% |

| This compound Andarine | 3 | 101% | ~20% |

| This compound Andarine | 10 | >100% | ~35% |

| Dihydrotestosterone (DHT) | 3 | ~100% | >200% |

Table 3: Comparative Effects of this compound Andarine and Testosterone Propionate in Castrated Rats

| Treatment | Dose (mg/day) | Levator Ani Muscle Weight (% of intact control) | Prostate Weight (% of intact control) |

| This compound Andarine | 0.3 | 101% | 33.8% |

| Testosterone Propionate | 0.5 | 104% | 121% |

Cellular Signaling Pathways

Anabolic Signaling in Skeletal Muscle

The primary anabolic effects of this compound Andarine in skeletal muscle are mediated through the activation of the Androgen Receptor (AR), which in turn is believed to stimulate the Akt/mTOR signaling pathway, a central regulator of muscle protein synthesis and hypertrophy.[9][10] Upon binding of Andarine to the AR, the receptor-ligand complex translocates to the nucleus and modulates the expression of genes involved in muscle growth and repair. This includes the upregulation of myogenic regulatory factors (MRFs) such as MyoD and myogenin, which are crucial for the differentiation of satellite cells and the subsequent hypertrophy of muscle fibers.[5][11]

Caption: Anabolic signaling cascade initiated by this compound Andarine in skeletal muscle.

Effects on Bone Tissue

Andarine has been shown to have beneficial effects on bone mineral density. The activation of androgen receptors in bone tissue by Andarine is thought to stimulate the differentiation of osteoblasts and increase the deposition of bone matrix. This process is mediated by the upregulation of key osteogenic transcription factors such as Runx2 and the subsequent expression of bone matrix proteins like osteocalcin.

Mechanism of Vision-Related Side Effects

A notable and unique side effect of this compound Andarine is a transient alteration in vision, often described as a yellow tint and difficulty adjusting to darkness.[2] The proposed mechanism for this off-target effect involves the binding of Andarine to receptors in the retina. Specifically, it is hypothesized that Andarine may interact with proteins involved in the phototransduction cascade within retinal ganglion cells or other retinal cell types, leading to altered light perception. The precise molecular target and pathway remain an area of active investigation.

Caption: A hypothesized pathway for the off-target visual effects of this compound Andarine.

Experimental Protocols

Androgen Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound Andarine for the androgen receptor.

Methodology:

-

Preparation of AR Source: Utilize a source of human androgen receptor, such as LNCaP cell lysates or a recombinant human AR protein.

-

Radioligand: Use a high-affinity radiolabeled androgen, such as [3H]-Mibolerone, as the tracer.

-

Competition Assay:

-

Incubate a constant concentration of the AR source and the radioligand with increasing concentrations of unlabeled this compound Andarine.

-

Also include a control with no competitor (total binding) and a control with a high concentration of a known AR binder (e.g., unlabeled dihydrotestosterone) to determine non-specific binding.

-

-

Incubation and Separation: Incubate the mixture to allow for binding equilibrium. Separate the bound from free radioligand using a method such as filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound Andarine. Calculate the IC50 (the concentration of Andarine that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Immunohistochemical Analysis of Muscle Fiber Hypertrophy

Objective: To visualize and quantify the increase in muscle fiber cross-sectional area (CSA) in response to this compound Andarine treatment.

Methodology:

-

Tissue Preparation:

-

Harvest skeletal muscle tissue (e.g., soleus or gastrocnemius) from control and Andarine-treated animals.

-

Embed the tissue in optimal cutting temperature (OCT) compound and freeze in isopentane cooled by liquid nitrogen.

-

Cut transverse sections (e.g., 10 µm thick) using a cryostat.

-

-

Immunostaining:

-

Fix the sections with cold acetone or paraformaldehyde.

-

Block non-specific binding with a blocking buffer (e.g., containing bovine serum albumin and normal goat serum).

-

Incubate with a primary antibody against a muscle fiber boundary protein, such as laminin or dystrophin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

-

Imaging: Capture images of the stained sections using a fluorescence microscope.

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ) to outline the individual muscle fibers based on the laminin/dystrophin staining.

-

Calculate the cross-sectional area of a sufficient number of fibers for each animal.

-

Compare the average CSA between the control and Andarine-treated groups.

-

RT-qPCR Analysis of Myogenic Gene Expression

Objective: To quantify the changes in the expression of key myogenic regulatory factors in response to this compound Andarine treatment.

Methodology:

-

RNA Extraction:

-

Harvest skeletal muscle tissue from control and Andarine-treated animals.

-

Homogenize the tissue and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

-

-

cDNA Synthesis:

-

Reverse transcribe a standardized amount of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using the synthesized cDNA as a template.

-

Use primers specific for the target genes (e.g., MyoD, myogenin) and a reference gene (e.g., GAPDH, β-actin) for normalization.

-

Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect the amplification of the PCR product in real-time.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Compare the relative gene expression levels between the control and Andarine-treated groups.

-

References

- 1. mdpi.com [mdpi.com]

- 2. web.mit.edu [web.mit.edu]

- 3. Role of SARM1 and DR6 in retinal ganglion cell axonal and somal degeneration following axonal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of mTORC1 in the regulation of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Factors Regulating or Regulated by Myogenic Regulatory Factors in Skeletal Muscle Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Subtype-specific survival and regeneration of retinal ganglion cells in response to injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass [frontiersin.org]

- 8. Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. JAST (Journal of Animal Science and Technology) [ejast.org]

- 10. The Myogenic Regulatory Factors, Determinants of Muscle Development, Cell Identity and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: S4 Andarine in Cell Culture Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: S4 (Andarine) is a nonsteroidal, orally bioavailable, and tissue-selective androgen receptor modulator (SARM).[1] Developed by GTx, Inc., it was initially investigated for the treatment of muscle wasting, osteoporosis, and benign prostatic hyperplasia (BPH).[1][2] As a partial agonist of the androgen receptor (AR), Andarine was designed to stimulate anabolic activity in muscle and bone while having a reduced effect on androgenic tissues like the prostate.[1] Its selective nature makes it a valuable tool for investigating the effects of androgen receptor modulation in various in vitro models, from skeletal muscle and bone cells to various cancer cell lines. These application notes provide detailed protocols for utilizing this compound Andarine in a cell culture setting.

Mechanism of Action

This compound Andarine exerts its effects by binding with high affinity to the androgen receptor (Ki = 7.5 nM).[3] Unlike testosterone, which acts as a full agonist in all tissues, this compound Andarine functions as a partial agonist. This means it can selectively stimulate AR-dependent signaling pathways. In tissues like skeletal muscle and bone, it promotes anabolic gene expression. In contrast, in tissues like the prostate, it can act as an antagonist, competitively blocking the binding of more potent androgens like dihydrotestosterone (DHT).

In some cancer cell models, such as hepatocellular carcinoma, this compound has been shown to induce apoptosis and inhibit proliferation by negatively regulating the PI3K/AKT/mTOR signaling pathway. This effect appears to be cell-type specific, as it was not observed in pancreatic cancer cell studies.

Signaling Pathway Diagrams

Caption: this compound Andarine binds to the cytoplasmic Androgen Receptor, leading to nuclear translocation and gene modulation.

Caption: In some cancer cells, this compound-AR signaling inhibits the PI3K/AKT/mTOR pathway, reducing proliferation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound Andarine from in vitro studies. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.

| Parameter | Value | Cell Line / System | Notes |

| Binding Affinity (Ki) | 7.5 nM | Rat Androgen Receptor | Demonstrates high-affinity binding to the target receptor. |

| IC₅₀ (Cell Viability) | 67 µM | MDA-MB-231 (Breast Cancer) | Anti-proliferative effect observed after 24-hour treatment. |

| IC₅₀ (Cell Viability) | 94 µM | MCF-7 (Breast Cancer) | Anti-proliferative effect observed after 24-hour treatment. |

Note: The reported IC₅₀ values in cancer cell lines are relatively high. For anabolic studies in myoblasts or osteoblasts, significantly lower concentrations (in the nanomolar range) are likely to be effective.

Experimental Protocols

General Preparation of this compound Andarine for Cell Culture

Objective: To prepare a sterile stock solution of this compound Andarine and dilute it to working concentrations for cell culture experiments.

Materials:

-

This compound Andarine powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium appropriate for the cell line

-

Sterile microcentrifuge tubes or conical tubes

-

Calibrated pipettes and sterile tips

Protocol:

-

Stock Solution Preparation (e.g., 10 mM):

-

Perform all steps in a sterile biosafety cabinet.

-

Calculate the required mass of this compound Andarine powder to make a 10 mM stock solution (Molar Mass of Andarine ≈ 441.36 g/mol ).

-

Dissolve the powder in an appropriate volume of sterile DMSO. For example, dissolve 4.41 mg in 1 mL of DMSO to get a 10 mM stock.

-

Vortex thoroughly until the powder is completely dissolved.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

-

Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

-

-

Preparation of Working Solutions:

-

Thaw a single aliquot of the stock solution immediately before use.

-

Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.

-

Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v), as higher concentrations can be cytotoxic. Prepare a "vehicle control" using the same final concentration of DMSO in the medium to account for any solvent effects.

-

Protocol: Osteoblast Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound Andarine on the proliferation of pre-osteoblastic cells (e.g., MC3T3-E1).

Workflow Diagram:

Caption: Standard experimental workflow for assessing cell proliferation or viability using an MTT assay.

Materials:

-

MC3T3-E1 cells

-

Alpha-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

This compound Andarine working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or other appropriate solubilizing agent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed MC3T3-E1 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.[4]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment:

-

Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound Andarine (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM).

-

Include a vehicle control (DMSO at the highest concentration used for this compound dilution).

-

-

Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4] Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation.

Protocol: Western Blot Analysis for AR and p-AKT Expression

Objective: To assess the effect of this compound Andarine on the expression levels of total Androgen Receptor (AR) and the phosphorylation status of AKT (Ser473), a key node in the PI3K pathway.

Materials:

-

Cultured cells (e.g., LNCaP for AR studies, HEP-3B for p-AKT studies)

-

6-well plates

-

This compound Andarine working solutions

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AR, anti-p-AKT(Ser473), anti-total-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound Andarine at desired concentrations for a specified time (e.g., 24 hours).

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again three times with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH to normalize protein levels.

References

- 1. fitscience.co [fitscience.co]

- 2. This compound (ANDARINE) - Biowell Labs [biowell-labs.pl]

- 3. Selective Androgen Receptor Modulator Treatment Improves Muscle Strength and Body Composition and Prevents Bone Loss in Orchidectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Osteoblasts Proliferation and Differentiation Stimulating Activities of the Main Components of Epimedii folium - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of S4 (Andarine) in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: S4 (Andarine) is a research chemical and is not approved for human consumption. Its use should be strictly limited to in-vitro and in-vivo animal studies conducted by qualified research professionals in a controlled laboratory setting.

Application Notes

1.1 Introduction this compound, also known as Andarine (GTx-007), is a nonsteroidal, orally bioavailable Selective Androgen Receptor Modulator (SARM).[1][2] It was initially developed by GTX, Inc. for the potential treatment of conditions like muscle wasting, osteoporosis, and benign prostatic hyperplasia (BPH).[2][3] As a SARM, Andarine was designed to selectively target androgen receptors in anabolic tissues, such as muscle and bone, while minimizing the androgenic effects on other tissues like the prostate gland.[2][4] Although its development was discontinued in favor of newer compounds like Ostarine (Enobosarm), this compound remains a valuable tool in preclinical research for studying the mechanisms of androgen receptor signaling and the development of tissue-selective anabolic agents.[1]

1.2 Mechanism of Action this compound functions as a potent partial agonist of the androgen receptor (AR).[3] Its tissue selectivity is its defining characteristic.

-

In Muscle and Bone: this compound acts as a full agonist at the androgen receptor, promoting anabolic activity. This leads to the accretion of muscle mass and the enhancement of bone mineral density.[4][5]

-

In Prostate Tissue: In androgen-sensitive tissues like the prostate and seminal vesicles, this compound acts as a partial agonist.[4][5] It can competitively block the binding of more potent androgens like dihydrotestosterone (DHT), thereby having a significantly smaller stimulatory effect on prostate growth compared to traditional anabolic steroids.[3][4]

This selective action allows for the dissociation of anabolic and androgenic effects, which is a primary goal in the development of novel androgen therapies.

1.3 Key Research Applications

-

Muscle Wasting (Sarcopenia/Cachexia): Animal models, particularly those involving castration (orchidectomy) to deplete endogenous androgens, have shown that this compound can effectively restore muscle mass and strength.[4][6]

-

Osteoporosis: In ovariectomized rat models, which simulate postmenopausal osteoporosis, this compound has been shown to prevent bone loss, maintain bone mineral density, and increase bone strength.[5][7]

-